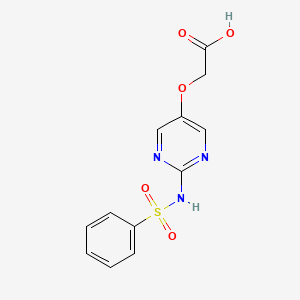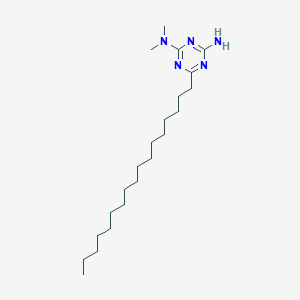![molecular formula C15H11N3O2S B14167591 4-{[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]amino}benzoic acid CAS No. 315702-88-6](/img/structure/B14167591.png)
4-{[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]amino}benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]amino}benzoic acid is a heterocyclic compound that features a thiazole ring fused with a pyridine ring and an amino benzoic acid moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The presence of the thiazole and pyridine rings imparts unique chemical properties, making it a versatile scaffold for the development of new molecules with diverse biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]amino}benzoic acid typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a haloketone. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Coupling with Pyridine: The thiazole ring is then coupled with a pyridine derivative through a nucleophilic substitution reaction. This step often requires the use of a palladium catalyst and a suitable ligand to facilitate the coupling.
Introduction of the Amino Benzoic Acid Moiety: The final step involves the introduction of the amino benzoic acid moiety through an amide bond formation reaction. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening techniques to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-{[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]amino}benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether.
Substitution: Alkyl halides, acyl chlorides; reactions often require the presence of a base such as triethylamine or pyridine to facilitate the substitution.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced derivatives with hydrogenated thiazole or pyridine rings
Substitution: Alkylated or acylated derivatives
Wissenschaftliche Forschungsanwendungen
4-{[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]amino}benzoic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor for the development of new catalysts and ligands in organic synthesis.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent. The compound’s ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine: Explored for its anticancer properties. Studies have shown that derivatives of this compound can inhibit the growth of certain cancer cell lines.
Industry: Utilized in the development of new materials with specific electronic, optical, or mechanical properties. It is also used in the formulation of dyes and pigments.
Wirkmechanismus
The mechanism of action of 4-{[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]amino}benzoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways.
Pathways Involved: The compound can affect various cellular pathways, including those related to cell proliferation, apoptosis, and DNA repair. By modulating these pathways, it can exert its therapeutic effects, such as inhibiting cancer cell growth or reducing inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methyl-3- [ [4- (3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid: A compound with a similar structure but with a pyrimidine ring instead of a thiazole ring.
4- [ (4-Methylpiperazin-1-yl)methyl]benzoic acid: Contains a piperazine ring instead of a thiazole ring.
3,5-Bis(pyridin-2-yl)-1,2,4-triazole: Features a triazole ring instead of a thiazole ring.
Uniqueness
4-{[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]amino}benzoic acid is unique due to the presence of both thiazole and pyridine rings, which confer distinct chemical properties and biological activities. The combination of these rings in a single molecule allows for versatile interactions with various molecular targets, making it a valuable scaffold for drug development and other applications.
Eigenschaften
CAS-Nummer |
315702-88-6 |
|---|---|
Molekularformel |
C15H11N3O2S |
Molekulargewicht |
297.3 g/mol |
IUPAC-Name |
4-[(4-pyridin-2-yl-1,3-thiazol-2-yl)amino]benzoic acid |
InChI |
InChI=1S/C15H11N3O2S/c19-14(20)10-4-6-11(7-5-10)17-15-18-13(9-21-15)12-3-1-2-8-16-12/h1-9H,(H,17,18)(H,19,20) |
InChI-Schlüssel |
AHSIVPPUDXPGPA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)C2=CSC(=N2)NC3=CC=C(C=C3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![(1s,3As,3br,5as,11as,11bs,13as)-8-amino-1,11a,13a-trimethyl-2,3,3a,3b,4,5,5a,6,11,11a,11b,12,13,13a-tetradecahydro-1h-cyclopenta[5,6]naphtho[1,2-g]quinazolin-1-ol](/img/structure/B14167537.png)
![[4-(3-chlorophenyl)piperazin-1-yl]-(5-fluoro-1H-indol-2-yl)methanone](/img/structure/B14167540.png)


![N-(1-ethyl-6-methylpyrazolo[3,4-b]quinolin-3-yl)butanamide](/img/structure/B14167553.png)



